molecular formula C20H17N5O2 B2892100 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923461-19-2

1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2892100
CAS RN: 923461-19-2
M. Wt: 359.389
InChI Key: NTQDGDURYTYOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as PFI-3, is a small molecule inhibitor that targets the histone demethylase plant homeodomain (PHD) finger protein 1 (PHF1). PHF1 is a member of the PHD family of proteins, which play a critical role in regulating gene expression through chromatin modification. PFI-3 has been shown to inhibit PHF1-mediated demethylation of histone H3 lysine 36 (H3K36), which is associated with transcriptional activation.

Scientific Research Applications

Receptor Affinity and Molecular Studies

A novel series of compounds including variants of the 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione structure have been synthesized and tested for their affinity towards serotoninergic and dopaminergic receptors. These studies indicate potential for these compounds as ligands for 5-HT1A, 5-HT7, and D2 receptors, suggesting applications in understanding and potentially treating neuropsychiatric disorders. Docking studies further supported the essential role of substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Anticancer Activity

Research into the anticancer activity of related compounds, focusing on hydantoin and purine derivatives, has shown promising results against various cancer cell lines. These studies emphasize the importance of structural and chemical diversity in the development of new anticancer drugs. Compounds exhibiting high tumor-targeting selectivity and potential as thymidine phosphorylase inhibitors have been identified, highlighting the relevance of this chemical framework in cancer treatment research (Zagórska et al., 2021).

Fluorescence Imaging and Sensory Applications

The synthesis of naphthoquinone pyridyl tetrazole-based compounds, closely related to the chemical structure , has been explored for their selective and sensitive detection of Zn2+ ions. These compounds show potential as fluorescent probes for imaging Zn2+ ions in living cells, demonstrating the versatility of this chemical framework in the development of sensory applications for biological and medical research (Balakrishna et al., 2018).

properties

IUPAC Name

4,7-dimethyl-2-(naphthalen-1-ylmethyl)-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-12-10-24-16-17(22-19(24)21-12)23(2)20(27)25(18(16)26)11-14-8-5-7-13-6-3-4-9-15(13)14/h3-10H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQDGDURYTYOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.